molecular formula C18H13NO3S B2470709 3-(1,3-benzothiazol-2-yl)-8-ethoxy-2H-chromen-2-one CAS No. 325799-82-4

3-(1,3-benzothiazol-2-yl)-8-ethoxy-2H-chromen-2-one

Cat. No.: B2470709
CAS No.: 325799-82-4
M. Wt: 323.37
InChI Key: CSCMGYLIXABGKM-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-8-ethoxy-2H-chromen-2-one is a heterocyclic compound that combines the structural features of benzothiazole and chromenone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-8-ethoxy-2H-chromen-2-one typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with 8-ethoxychromone-2-carbaldehyde in the presence of a base such as piperidine in ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other green chemistry approaches to enhance yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-8-ethoxy-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

3-(1,3-Benzothiazol-2-yl)-8-ethoxy-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Material Science: Explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzothiazol-2-yl)quinazolin-4(3H)-one: Similar structure with potential antibacterial activity.

    2-(1,3-Benzothiazol-2-yl)phenyl-β-D-galactopyranoside: Used in bacterial detection and as a fluorescent probe.

Uniqueness

3-(1,3-Benzothiazol-2-yl)-8-ethoxy-2H-chromen-2-one is unique due to the combination of benzothiazole and chromenone structures, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-8-ethoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO3S/c1-2-21-14-8-5-6-11-10-12(18(20)22-16(11)14)17-19-13-7-3-4-9-15(13)23-17/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCMGYLIXABGKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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